![molecular formula C7H13NO B2703193 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine CAS No. 2225144-35-2](/img/structure/B2703193.png)

2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

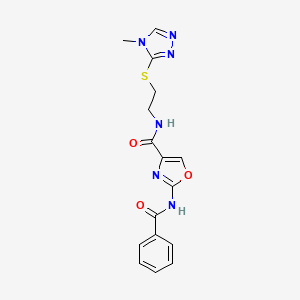

Descripción

Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine” is 1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

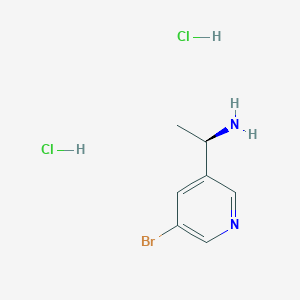

Synthesis and Conformational Analysis

Research into 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine and similar compounds focuses on their synthesis and potential applications in drug discovery. For instance, a study on the synthesis of cyclobutane amino acid analogues of furanomycin, which involves the unusual 2-oxabicyclo[3.2.0]heptane core, highlights a method that could be applicable to the synthesis of 2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine analogues. This method employs a formal [2 + 2] cycloaddition strategy, indicating the potential of such compounds in the development of biologically active products (Avenoza et al., 2010).

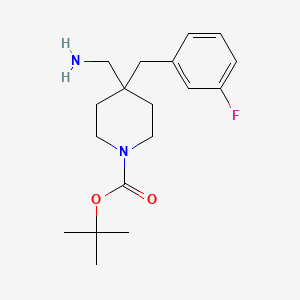

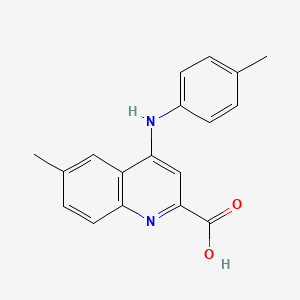

Drug Discovery Building Blocks

The synthesis of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists reveals the importance of oxabicyclic structures in developing compounds with specific biological activities. These structures can be engineered to interact selectively with receptor subtypes, showcasing the versatility of 2-oxabicyclo compounds in medicinal chemistry (Tecle et al., 1993).

Advanced Building Blocks for Drug Discovery

A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery, has been developed. This method uses common chemicals and highlights the potential of oxabicyclo compounds in facilitating the rapid synthesis of complex molecules for pharmaceutical applications (Denisenko et al., 2017).

Functional Diversity and Drug Analogues

Another significant application is the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which act as carbon-atom bridged morpholines. These compounds can mimic the structure of γ-amino butyric acid (GABA), leading to backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This demonstrates the utility of 2-oxabicyclo compounds in creating more stable and potentially safer versions of existing medications (Garsi et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

2-oxabicyclo[3.1.1]heptan-1-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-5-7-3-6(4-7)1-2-9-7/h6H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQQMGSRJYROKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CC1C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2225144-35-2 |

Source

|

| Record name | {2-oxabicyclo[3.1.1]heptan-1-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2703116.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)

![(E)-3-(2-tert-butylanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2703121.png)

![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde](/img/structure/B2703122.png)

![6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B2703127.png)

![7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B2703128.png)

![4-[6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2703130.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2703133.png)